Hepatic Stability vs. Valacyclovir
The enzymatic stability of IACV (Acyclovir L-Isoleucinate) was directly compared to valacyclovir (VACV, L-valine ester) and other amino acid prodrugs in liver homogenate. IACV exhibited a half-life of 14.1 hours, which is a five-fold increase in stability compared to VACV's half-life of 2.8 hours under identical conditions [1]. This indicates a significantly slower rate of hepatic degradation for the isoleucine ester.
| Evidence Dimension | Enzymatic Stability Half-Life |
|---|---|
| Target Compound Data | 14.1 hours |
| Comparator Or Baseline | Valacyclovir (VACV): 2.8 hours |
| Quantified Difference | 5-fold increase in half-life for IACV |
| Conditions | In vitro incubation in rat liver homogenate |
Why This Matters
This 5-fold greater resistance to first-pass hepatic metabolism suggests that IACV could provide a more predictable and extended pharmacokinetic profile in vivo, a key differentiator when designing prodrugs for systemic or portal vein delivery [1].
- [1] Katragadda, S., Jain, R., Kwatra, D., Hariharan, S., & Mitra, A. K. (2008). Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. International Journal of Pharmaceutics, 362(1-2), 93-101. View Source
